

A Technical Guide to the IUPAC Nomenclature of Bis(2-methylallyl)amine

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Compound of Interest

Compound Name: *Bis(2-methylallyl)amine*

Cat. No.: *B1580540*

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Abstract

The unequivocal identification of chemical structures through systematic nomenclature is a cornerstone of scientific communication, particularly in the fields of chemistry and drug development. Common or trivial names, such as **Bis(2-methylallyl)amine**, are often used for convenience but can lack the precise structural detail required for complex synthesis, regulatory documentation, and database indexing. This technical guide provides an in-depth analysis and derivation of the systematic International Union of Pure and Applied Chemistry (IUPAC) name for **Bis(2-methylallyl)amine**. By dissecting the molecule's structure and applying the hierarchical rules of IUPAC nomenclature, we establish the definitive name as N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine. This document serves as a reference for chemists and researchers, elucidating the logical framework behind systematic amine nomenclature.

Part 1: Foundational Principles of Amine Nomenclature

Amines are organic compounds derived from ammonia where one or more hydrogen atoms have been replaced by organic substituents. Their classification and nomenclature depend on the number of these substituents.

- **Classification of Amines:** Amines are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic groups directly attached to the nitrogen atom.^[1] **Bis(2-methylallyl)amine** is a secondary amine as its nitrogen atom is bonded to two organic substituents.
- **Nomenclature of Symmetrical Secondary Amines:** For simple, symmetrical secondary amines where both organic groups are identical, the name can be constructed by adding the prefix "di-" to the name of the substituent group, followed by the suffix "-amine".^{[2][3]} For **Bis(2-methylallyl)amine**, this leads to its common name.
- **Systematic IUPAC Nomenclature:** The more rigorous IUPAC approach treats a secondary amine as a primary amine that has been substituted on its nitrogen atom. The methodology involves selecting the longest carbon chain bonded to the nitrogen as the parent structure.^[4] ^[5] Any other organic groups on the nitrogen are designated as N-substituents, a method that unambiguously defines their position.^[4]

Part 2: Structural Analysis of Bis(2-methylallyl)amine

The common name "**Bis(2-methylallyl)amine**" provides the necessary components to deduce the molecule's structure.

- **Amine:** The parent functional group is an amine (-NH-).
- **Bis():** This prefix indicates the presence of two identical substituent groups.
- **2-methylallyl:** This describes the structure of the substituent. An "allyl" group is systematically named prop-2-en-1-yl. The "2-methyl" locator indicates a methyl group (-CH₃) is attached to the second carbon of this three-carbon chain.

Therefore, the molecule consists of a central nitrogen atom bonded to two identical 2-methylprop-2-en-1-yl groups.

Caption: Structure of **Bis(2-methylallyl)amine**.

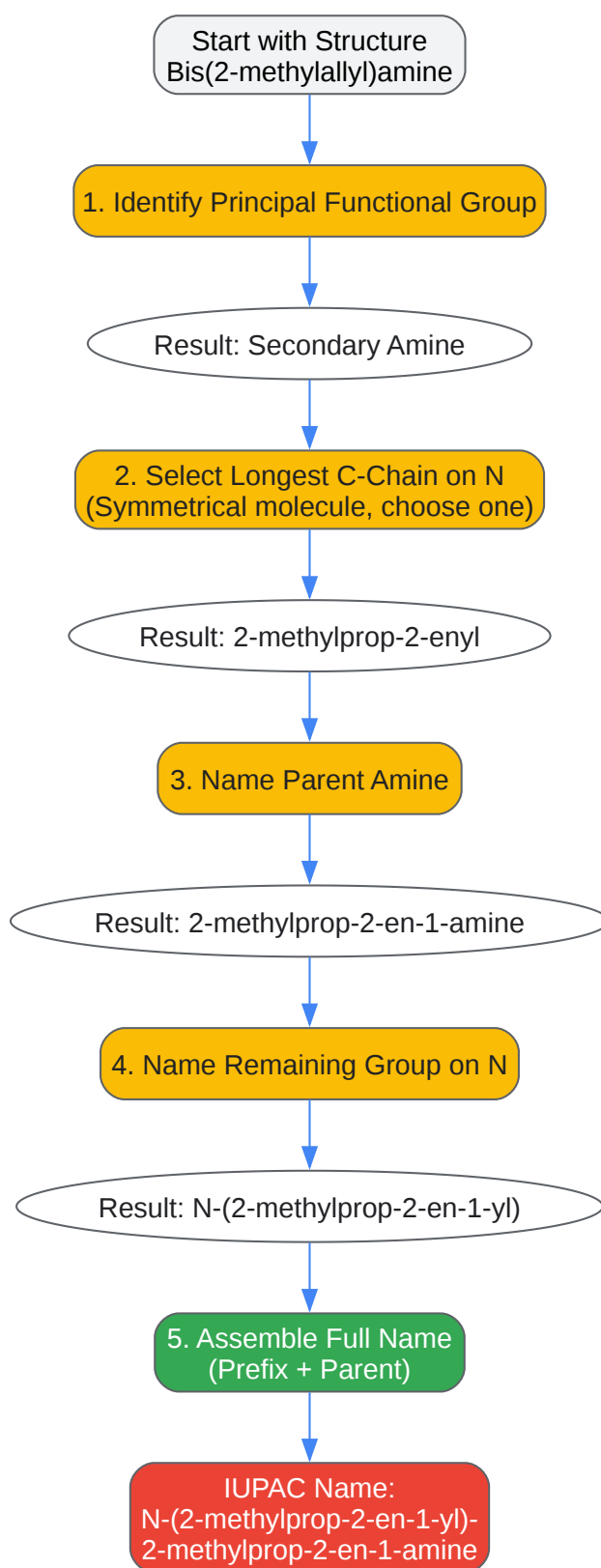
Part 3: Systematic (IUPAC) Name Derivation Protocol

The derivation of the systematic name follows a precise, rule-based workflow. The amine functional group has a higher naming priority than an alkene, meaning the compound will be named as an amine.^[6]

Experimental Protocol: IUPAC Naming Workflow

- Identify the Principal Functional Group: The nitrogen-containing group is an amine, which serves as the foundation of the name, indicated by the suffix "-amine".
- Select the Parent Chain: For a secondary amine, the parent chain is the longest carbon chain bonded to the nitrogen atom.^[5] In this symmetrical case, both substituents are identical 2-methylprop-2-enyl chains. We select one as the parent.
 - The chain is a propene.
 - Numbering starts from the carbon bonded to the nitrogen, making it C1.
 - The double bond is between C2 and C3.
 - A methyl group is on C2.
 - This defines the parent chain as 2-methylprop-2-en-1-yl.
- Name the Parent Amine: The parent amine is named by taking the hydrocarbon name of the parent chain (2-methylprop-2-ene), dropping the final "-e", and adding the suffix "-amine". The position of the amine group is indicated by a locant before the suffix.^[8]
 - Parent Amine Name: 2-methylprop-2-en-1-amine.
- Identify and Name the N-Substituent: The second group attached to the nitrogen is identical to the parent chain: 2-methylprop-2-en-1-yl.

- Assemble the Final IUPAC Name: The substituent name is prefixed to the parent amine name. To indicate that it is bonded to the nitrogen and not a carbon atom, its name is preceded by an italicized N-.[4]
 - Final IUPAC Name: N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine.



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Caption: IUPAC Naming Workflow for **Bis(2-methylallyl)amine**.

Part 4: Compound Identifiers and Properties

For unambiguous documentation and database retrieval, systematic names are linked to unique identifiers and physicochemical properties.

Identifier / Property	Value	Source
IUPAC Name	N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine	IUPAC Rules
Common Name	Bis(2-methylallyl)amine; Dimethallylamine	ChemScene[9]
CAS Number	35000-15-8	Pi Chemicals[10]
Molecular Formula	C ₈ H ₁₅ N	ChemScene[9]
Molecular Weight	125.21 g/mol	ChemScene[9]

Conclusion

The application of IUPAC nomenclature rules provides a precise and descriptive name for **Bis(2-methylallyl)amine** as N-(2-methylprop-2-en-1-yl)-2-methylprop-2-en-1-amine. This systematic name encodes the exact atomic connectivity, including the identification of the parent amine structure and the location of the substituent on the nitrogen atom. For professionals in research and drug development, the consistent use of IUPAC nomenclature is paramount for maintaining scientific integrity, ensuring reproducibility, and facilitating global collaboration and regulatory compliance.

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